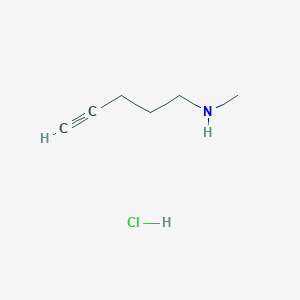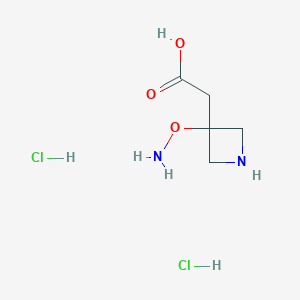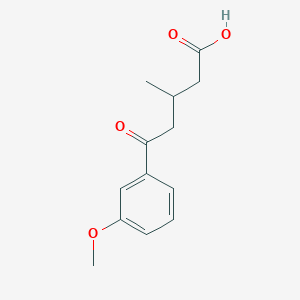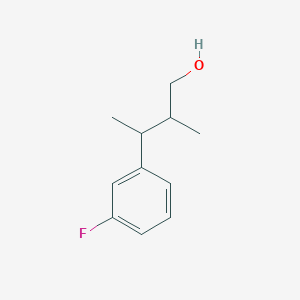
3-(3-Fluorophenyl)-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-2-methylbutan-1-ol, also known as 3F-2-MeO-Butanol, is a chemical compound that has been the subject of significant research in recent years. This compound has shown potential as a valuable tool for studying the biochemical and physiological effects of various substances, as well as for developing new drugs and treatments. In
Mechanism of Action
The exact mechanism of action of 3-(3-Fluorophenyl)-2-methylbutan-1-olanol is not yet fully understood. However, it is believed to act as a GABA receptor agonist, which means that it enhances the activity of GABA, a neurotransmitter that is involved in regulating anxiety and other neurological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Fluorophenyl)-2-methylbutan-1-olanol has a number of biochemical and physiological effects. It has been shown to reduce anxiety and improve mood, and may also have neuroprotective effects. Additionally, 3-(3-Fluorophenyl)-2-methylbutan-1-olanol has been shown to have anticonvulsant properties, and may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-Fluorophenyl)-2-methylbutan-1-olanol in lab experiments is its high potency and specificity. This makes it a valuable tool for studying the effects of various substances on the brain and other physiological systems. However, one limitation of using 3-(3-Fluorophenyl)-2-methylbutan-1-olanol is that it is relatively expensive and difficult to synthesize, which may limit its use in certain types of research.
Future Directions
There are many potential future directions for research on 3-(3-Fluorophenyl)-2-methylbutan-1-olanol. One area of interest is the development of new drugs and treatments based on the compound's mechanism of action. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3-Fluorophenyl)-2-methylbutan-1-olanol, and to explore its potential as a treatment for various neurological disorders. Finally, continued research is needed to develop more efficient and cost-effective synthesis methods for 3-(3-Fluorophenyl)-2-methylbutan-1-olanol, which will make it more widely available for research purposes.
Synthesis Methods
The synthesis of 3-(3-Fluorophenyl)-2-methylbutan-1-olanol is a complex process that involves several steps. The starting material is 3-fluorobenzaldehyde, which is converted to 3-fluoroacetophenone through a Friedel-Crafts acylation reaction. The resulting compound is then reacted with methylmagnesium bromide to form the intermediate compound, 3-(3-Fluorophenyl)-2-methylbutan-1-one. Finally, this intermediate is reduced using sodium borohydride to produce 3-(3-Fluorophenyl)-2-methylbutan-1-olanol.
Scientific Research Applications
3-(3-Fluorophenyl)-2-methylbutan-1-olanol has shown promise as a valuable tool for studying the biochemical and physiological effects of various substances. It has been used in research on the effects of alcohol on the brain, as well as in studies on the mechanisms of action of various drugs. Additionally, 3-(3-Fluorophenyl)-2-methylbutan-1-olanol has been studied as a potential treatment for anxiety and depression, as well as for other neurological disorders.
properties
IUPAC Name |
3-(3-fluorophenyl)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8(7-13)9(2)10-4-3-5-11(12)6-10/h3-6,8-9,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIKDARHYPDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2-methylbutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Benzylpiperidin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2993468.png)
![(2Z)-N-cyclopentyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2993470.png)
![(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2993471.png)

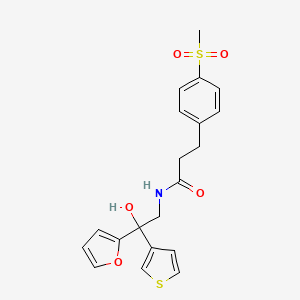
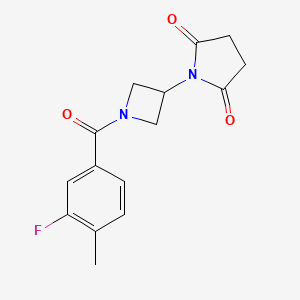
![4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2993478.png)


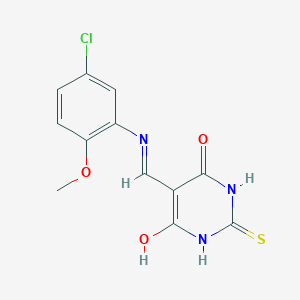
![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)
